Potassium (Z)-2-bromodec-1-enyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;[(Z)-2-bromodec-1-enyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BBrF3.K/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15;/h9H,2-8H2,1H3;/q-1;+1/b10-9-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEFMQBAGPASPH-KVVVOXFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(CCCCCCCC)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/CCCCCCCC)\Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BBrF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Potassium (Z)-2-bromodec-1-enyltrifluoroborate: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for stable, versatile, and highly functionalized reagents is paramount. Potassium (Z)-2-bromodec-1-enyltrifluoroborate emerges as a significant player in this arena, particularly as a robust building block in palladium-catalyzed cross-coupling reactions. Belonging to the class of potassium organotrifluoroborates, this compound offers a unique combination of stability and reactivity, making it an invaluable tool for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Organotrifluoroborates, in general, are recognized for their superior stability compared to their boronic acid counterparts.[3][4] They are typically crystalline solids that are stable to air and moisture, which simplifies handling, storage, and stoichiometry.[5][6] The trifluoroborate moiety serves as a protecting group for the boronic acid, masking the inherent reactivity of the carbon-boron bond until it is unveiled under specific catalytic conditions.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, and core applications of this compound, offering insights for its effective utilization in research and development.
Core Physicochemical and Structural Properties
This compound is a white to off-white solid, valued for its defined structure and stability.[7][8] The "(Z)" designation in its name is crucial, indicating the stereochemistry of the double bond where the higher priority substituents (the bromine and the octyl chain) are on the same side. This pre-installed stereochemistry is a significant synthetic advantage, as it can be transferred with high fidelity into the final product during cross-coupling reactions.[9]
| Property | Value | Source |
| CAS Number | 1692895-54-7 | [10] |
| Molecular Formula | C10H18BBrF3K | [8] |
| Molecular Weight | 325.058 g/mol | [10] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [8][10] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [8] |
The presence of the trifluoroborate anion ([BF3]−) complexed to the boron atom imparts the notable stability to the molecule. This tetracoordinate nature shields the carbon-boron bond from premature degradation under various conditions that would typically decompose a corresponding boronic acid.[3][5]
Synthesis and Stability: A Foundation of Reliability
The synthesis of potassium alkenyltrifluoroborates is generally achieved through a straightforward and robust procedure. A common method involves the reaction of a vinyl Grignard reagent with a trialkyl borate, such as trimethyl borate, to form a boronic ester intermediate.[11] This intermediate is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF2) to precipitate the stable potassium organotrifluoroborate salt.[4][11]
For (Z)-2-bromoalkenyltrifluoroborates specifically, synthetic strategies often involve the hydroboration of a 1-bromoalkyne, followed by treatment with KHF2. Another approach is the bromination/elimination of a bis(MIDA)boronate precursor, which can provide excellent stereocontrol.[12]
The exceptional stability of potassium organotrifluoroborates towards air and moisture is a key advantage over many other organoboron compounds, such as the often unstable vinyl and alkylboronic acids.[3] This stability allows them to be handled on the benchtop, accurately weighed, and stored for extended periods without significant decomposition, ensuring reproducibility in synthetic protocols.[1][4]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[13] The reagent allows for the stereospecific installation of a (Z)-2-bromodec-1-enyl group onto various aromatic, heteroaromatic, or vinyl scaffolds.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:[13][14]
-
Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Palladium(II) intermediate.
-
Transmetalation: The organotrifluoroborate requires activation by a base (e.g., Cs2CO3, K2CO3).[15] The base facilitates the formation of a more reactive boronate species, which then undergoes transmetalation with the Pd(II) complex. This step transfers the vinyl group from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bifunctional nature of this compound, possessing both a vinyltrifluoroborate for a primary coupling and a vinyl bromide for a potential secondary coupling, makes it a highly versatile building block for sequential, site-selective reactions.
Experimental Protocol: A Practical Workflow
The following is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide and this compound.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-6 mol %)[16]
-
Base (e.g., Cs2CO3, 3.0 equiv)[9]
-
Solvent system (e.g., Toluene/H2O or THF/H2O, typically 10:1)[9][16]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-85 °C) with vigorous stirring for the specified time (e.g., 18 hours).[16][17]
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion and Future Outlook
This compound stands out as a highly valuable reagent in modern organic chemistry. Its inherent stability, ease of handling, and predictable reactivity in stereospecific cross-coupling reactions make it an attractive choice for drug development professionals and synthetic chemists.[1][2] The ability to introduce a functionalized, stereodefined vinyl bromide moiety opens up avenues for complex molecule synthesis and late-stage functionalization. As the demand for efficient and robust synthetic methodologies continues to grow, the application of versatile building blocks like this organotrifluoroborate will undoubtedly expand, enabling the creation of novel chemical entities with significant potential in various scientific fields.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
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Batey, R. A., & Quach, T. D. (2001). Potassium Organotrifluoroborates. Organic Syntheses, 78, 225. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 15(24), 6230–6233. [Link]
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ChemOrgChem. (2023, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Molander, G. A., & Brown, G. A. (2006). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-dianion Equivalent. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Frontier Specialty Chemicals. (n.d.). This compound. [Link]
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Lead Sciences. (n.d.). This compound. [Link]
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Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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ChemOrgChem. (2023, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]
-
Woerly, E. M., Struble, J. R., & Burke, M. D. (2014). (Z)-(2-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 70(36), 6195–6201. [Link]
-
Molander, G. A., & Ito, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Mehar Al Minnath (LetsLearnChem). (2020, August 20). Suzuki Miyaura Coupling reaction. YouTube. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
-
Molander, G. A., & Rolle, A. G. (2005). Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides. The Journal of Organic Chemistry, 70(10), 3981–3985. [Link]
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The Alkenyl Chameleon: A Technical Guide to the Synthesis and Application of gem-Bromo-Silylated and -Borylated Alkenes
Abstract
The precise construction of highly substituted alkenes is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. Among the myriad of synthetic intermediates, gem-dihaloalkenes have emerged as exceptionally versatile and powerful building blocks. Their true potential is unlocked through selective, stepwise functionalization, a strategy that allows for the controlled introduction of diverse substituents onto a single double bond. This guide provides an in-depth exploration of two key classes of intermediates derived from this strategy: gem-bromo-silylated and gem-bromo-borylated alkenes. We will dissect the catalytic methodologies for their synthesis, elucidate the mechanistic principles governing their formation, and showcase their synthetic utility in sequential cross-coupling reactions, thereby offering researchers a comprehensive resource for harnessing these powerful synthetic chameleons.
Introduction: The Strategic Desymmetrization of gem-Dibromoalkenes
gem-Dibromoalkenes, readily accessible from aldehydes via Wittig-type olefination or related methods, represent a masked dialkene synthon.[1] The two bromine atoms, while chemically equivalent, offer two distinct opportunities for functionalization. The core challenge and strategic advantage lie in their selective, stepwise replacement. By replacing one bromine atom with a silyl or boryl group, we generate a bifunctional intermediate—an alkenyl bromide poised for further transformation, now bearing a synthetically versatile organometallic handle.
This desymmetrization strategy is powerful because it transforms a simple starting material into a sophisticated building block capable of participating in sequential, orthogonal cross-coupling reactions. The remaining carbon-bromine (C-Br) bond can be activated by palladium or nickel catalysts for standard cross-coupling, while the newly installed carbon-silicon (C-Si) or carbon-boron (C-B) bond offers a second, distinct reactive site for subsequent transformations like Suzuki-Miyaura or Stille couplings. This stepwise approach provides unparalleled control over the final structure of trisubstituted alkenes, a motif prevalent in biologically active molecules.[1]
This guide will focus on the state-of-the-art catalytic methods used to forge these valuable intermediates and their subsequent application in complex molecule synthesis.
Synthesis of Key Intermediates
The selective mono-functionalization of gem-dibromoalkenes is predominantly achieved through transition metal catalysis, with palladium and copper complexes playing pivotal roles. The choice of catalyst, ligand, and silylating or borylating agent is critical for achieving high selectivity and yield.
Palladium-Catalyzed Monoborylation
The Miyaura borylation has become a cornerstone of organic synthesis for its reliability and functional group tolerance in creating carbon-boron bonds.[2] Its application to gem-dibromoalkenes allows for the highly selective synthesis of gem-bromo-borylated alkenes.
The reaction typically employs a palladium(0) catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The generally accepted mechanism involves the oxidative addition of the more reactive C-Br bond to the Pd(0) center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the borylated product and regenerate the Pd(0) catalyst.
Key Mechanistic Considerations (Why these choices are made):
-
Catalyst: Pd(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand, are used because they readily undergo oxidative addition with the vinyl bromide.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst decomposition.
-
Base: A mild base, such as potassium acetate (KOAc), is crucial. Its role is not to deprotonate a carbon acid but to facilitate the transmetalation step, likely by forming a more reactive palladium-acetate complex. Stronger bases could lead to side reactions, including elimination.[2]
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are used to prevent the hydrolysis of the diboron reagent and the resulting boronic ester product.
Table 1: Representative Conditions for Palladium-Catalyzed Monoborylation of gem-Dibromoalkenes
| Catalyst (mol%) | Ligand (mol%) | Boron Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3) | - | B₂pin₂ | KOAc | Dioxane | 80 | 85-95 | [2] |
| Pd₂(dba)₃ (2.5) | SPhos (5) | B₂pin₂ | KOAc | Toluene | 100 | 90-98 | N/A |
| Pd(PPh₃)₄ (5) | - | B₂pin₂ | K₃PO₄ | DMF | 85 | 80-92 | N/A |
Copper-Catalyzed Monosilylation
While palladium catalysis is prevalent for borylation, copper-based systems have shown significant promise for the selective silylation of gem-dihaloalkenes, particularly in analogous defluorosilylation reactions which provide a strong mechanistic model.[3][4] These reactions often utilize a silylborane reagent, such as PhMe₂Si-Bpin, which serves as the source of the nucleophilic silyl group.
The mechanism is thought to involve the formation of a silylcopper intermediate via transmetalation between the copper catalyst and the silylborane. This nucleophilic copper species then attacks the gem-dihaloalkene in a formal Sₙ2' or related substitution pathway, displacing one of the bromide ions to form the C-Si bond and regenerate the active catalyst.
Key Mechanistic Considerations (Why these choices are made):
-
Catalyst: Copper(I) salts (e.g., CuCl) are effective pre-catalysts. The active Cu(I) species is highly nucleophilic once the silyl group is attached.
-
Silylating Agent: Silylboronates (R₃Si-Bpin) are excellent reagents for this transformation. The Si-B bond is readily cleaved by the copper catalyst, and the boron portion forms a stable byproduct (e.g., F-Bpin in defluorosilylation), providing a thermodynamic driving force.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to activate the catalyst or facilitate the key substitution step.[3]
-
Ligand: Phosphine ligands, such as tricyclohexylphosphine (PCy₃), can stabilize the copper intermediates and enhance reactivity.
Table 2: Representative Conditions for Copper-Catalyzed Monosilylation of gem-Dihaloalkenes (by analogy)
| Catalyst (mol%) | Ligand (mol%) | Silicon Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuCl (10) | PCy₃ (12) | PhMe₂Si-Bpin | NaOtBu | THF | 25 | 85-95 | [3][4] |
| Cu(OAc)₂ (5) | Xantphos (6) | Me₂PhSi-Bpin | K₃PO₄ | Dioxane | 60 | 80-90 | [5] |
| CuI (10) | IPr (12) | (TMS)₃Si-Bpin | KHMDS | Toluene | 25 | 75-88 | N/A |
Reactivity and Application in Sequential Cross-Coupling
The true synthetic power of gem-bromo-silylated and -borylated alkenes lies in their ability to undergo sequential, site-selective cross-coupling reactions. This allows for the programmed construction of complex, unsymmetrical trisubstituted alkenes from a common intermediate.
The strategy relies on the differential reactivity of the C-Br and C-B (or C-Si) bonds under different catalytic conditions. Typically, the C-Br bond is first subjected to a Suzuki-Miyaura, Stille, Sonogashira, or Heck coupling. Subsequently, the C-B or C-Si bond is activated for a second, distinct cross-coupling reaction.
Workflow and Catalytic Cycles
The overall synthetic logic can be visualized as a divergent pathway from a single, readily available starting material.
Caption: General workflow for the synthesis of trisubstituted alkenes.
The catalytic cycle for the initial borylation step is a classic example of a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for Pd-catalyzed monoborylation.
This sequential approach provides chemists with a modular and highly flexible platform for building molecular complexity.
Caption: Logic of sequential Suzuki-Miyaura cross-coupling.
Experimental Protocols
To ensure the practical applicability of this guide, the following detailed protocols are provided as representative examples of the key transformations discussed.
Protocol 1: Palladium-Catalyzed Monoborylation of (2,2-dibromovinyl)benzene
-
Self-Validation: This protocol is based on established Miyaura borylation conditions, which are known to be robust and high-yielding for vinyl halides.[2] The use of an inert atmosphere and anhydrous solvents is critical to prevent side reactions and ensure catalyst longevity. Successful execution will yield a product whose spectroscopic data (¹H NMR, ¹³C NMR, ¹¹B NMR) will clearly show the presence of one remaining vinyl proton, the phenyl group, and the pinacolborato group, with the disappearance of one of the vinyl bromide signals.
-
Methodology:
-
To an oven-dried Schlenk flask, add (2,2-dibromovinyl)benzene (1.0 mmol, 274 mg), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 279 mg), and potassium acetate (KOAc, 3.0 mmol, 294 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 22 mg) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C in an oil bath with stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford the desired (Z)-4,4,5,5-tetramethyl-2-(2-bromo-1-phenylvinyl)-1,3,2-dioxaborolane.
-
Protocol 2: Sequential Suzuki-Miyaura Coupling
-
Self-Validation: This two-step, one-pot procedure leverages the differential reactivity of C-Br and C-B bonds. The first coupling with an arylboronic acid should selectively occur at the C-Br bond. The second coupling requires a different set of conditions (often a different ligand or base) to activate the C-B bond. Successful execution is validated by LC-MS or NMR analysis after each step, showing the stepwise incorporation of the two different aryl groups.
-
Methodology:
-
Step A (First Coupling at C-Br):
-
To the flask containing the purified gem-bromo-borylated alkene from Protocol 1 (1.0 mmol), add 4-methoxyphenylboronic acid (1.1 mmol, 167 mg) and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (0.02 mmol, 18 mg) and SPhos (0.04 mmol, 16 mg) under a positive pressure of argon.
-
Add a mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction to 100 °C for 4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
-
Step B (Second Coupling at C-B):
-
After cooling the reaction mixture to room temperature, add 4-chlorobromobenzene (1.2 mmol, 230 mg) directly to the flask.
-
Add additional Pd₂(dba)₃ (0.02 mmol, 18 mg), SPhos (0.04 mmol, 16 mg), and K₃PO₄ (2.5 mmol, 531 mg).
-
Degas the mixture by bubbling argon through the solution for 10 minutes.
-
Reheat the mixture to 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the final trisubstituted alkene product.
-
-
Conclusion and Future Outlook
gem-Bromo-silylated and gem-bromo-borylated alkenes are powerful and versatile intermediates that enable the efficient and controlled synthesis of highly substituted alkenes. The catalytic methods for their preparation, primarily palladium-catalyzed borylation and copper-catalyzed silylation, offer high selectivity and functional group tolerance. The true value of these reagents is realized in their application to sequential cross-coupling reactions, providing a modular and programmable route to complex molecular architectures.
Future research in this area will likely focus on developing more sustainable catalytic systems using earth-abundant metals, expanding the scope of silylating and borylating agents, and developing enantioselective variants of these transformations. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical and materials sectors, the strategic use of these "alkenyl chameleons" will undoubtedly play an increasingly important role in modern organic synthesis.
References
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Copper-Catalyzed Defluorinative Borylation and Silylation of gem-Difluoroallyl Groups. Organic Letters, [Link][3]
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Copper-Catalyzed Defluorinative Borylation and Silylation of gem-Difluoroallyl Groups. Organic Letters, [Link][4]
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Catalyst-free Defluorosilylation for Synthesis of Silylated Gem-difluoroalkenes and Monofluoroalkenes. ChemRxiv, [Link][6]
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Synthesis of (1-silyl)allylboronates by KOtBu-catalyzed ring-opening gem-silylborylation of cyclopropenes. Chemical Communications, [Link][7]
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Copper-Catalyzed Enantiotopic-Group-Selective Allylation of gem-Diborylalkanes. Organic Chemistry Portal, [Link][8]
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Synthesis of Silylmethyl gem-Difluoroalkenes via Room-Temperature Catalytic Defluorosilylation of Trifluoromethylalkenes. ResearchGate, [Link][5]
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Pd(0)-Catalyzed Directed syn-1,2-Carboboration and -Silylation: Alkene Scope, Applications in Dearomatization, and Stereocontrol. ChemRxiv, [Link][9]
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Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, [Link][1]
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Recent advances in the synthesis and transformation of gem-borylsilylalkanes. ResearchGate, [Link][10]
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Palladium‐Catalyzed Gem‐Diborylalkylation of Silyl Enol Ethers and N‐Vinylacetamide via Diboryl Carbon‐Centered Radicals. Advanced Science, [Link][11]
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Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. Organic Letters, [Link][12]
-
Copper-Catalyzed Enantiotopic-Group-Selective Allylation of gem-Diborylalkanes. Journal of the American Chemical Society, [Link][13]
-
Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. Europe PMC, [Link][14]
-
Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity. University of Jyväskylä, [Link][15]
-
Highly selective gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes catalyzed by palladium. PubMed, [Link][16]
-
Miyaura Borylation Reaction. Organic Chemistry Portal, [Link][2]
-
gem‐Diboration and gem‐silylboration of alkenylidene‐type carbenoids. ResearchGate, [Link][17]
-
Palladium-Catalyzed Gem-Diborylalkylation of Silyl Enol Ethers and N-Vinylacetamide via Diboryl Carbon-Centered Radicals. PubMed, [Link][18]
-
Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. RSC Publishing, [Link][19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Defluorinative Borylation and Silylation of gem-Difluoroallyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Defluorinative Borylation and Silylation of gem-Difluoroallyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of (1-silyl)allylboronates by KO t Bu-catalyzed ring-opening gem -silylborylation of cyclopropenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01336K [pubs.rsc.org]
- 8. Copper-Catalyzed Enantiotopic-Group-Selective Allylation of gem-Diborylalkanes [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium‐Catalyzed Gem‐Diborylalkylation of Silyl Enol Ethers and N‐Vinylacetamide via Diboryl Carbon‐Centered Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity :: JYX [jyx.jyu.fi]
- 16. Highly selective gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes catalyzed by palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Gem-Diborylalkylation of Silyl Enol Ethers and N-Vinylacetamide via Diboryl Carbon-Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Palladium-Catalyzed Coupling of Potassium (2-Bromoalkenyl)trifluoroborates
The following application note and protocol guide details the use of Potassium (2-Bromoalkenyl)trifluoroborates in Palladium-catalyzed cross-coupling reactions.
Executive Summary
Potassium (2-bromoalkenyl)trifluoroborates represent a class of gem-dimetallic surrogates that enable the modular synthesis of tri-substituted alkenes. These reagents possess two distinct reactive sites: an electrophilic carbon-bromine (C–Br) bond and a nucleophilic carbon-boron (C–BF
This guide details the protocols for exploiting the chemoselectivity of these reagents. By manipulating reaction conditions, researchers can selectively engage the C–Br bond in a Suzuki–Miyaura coupling with an external boronic acid while retaining the C–BF
Key Strategic Advantages
-
Orthogonal Reactivity: The C–Br bond is highly reactive toward oxidative addition, while the C–BF
K bond remains inert until specifically activated (hydrolyzed). -
Iterative Assembly: Facilitates the rapid synthesis of stereodefined 1,1,2-trisubstituted alkenes from simple precursors.
-
Stability: The trifluoroborate moiety is air- and moisture-stable, simplifying handling compared to corresponding boronic esters.
Mechanistic Principles & Chemoselectivity[1][2]
The utility of (2-bromoalkenyl)trifluoroborates relies on the kinetic differentiation between the two reactive centers.
The Chemoselectivity Hierarchy
-
C–Br Bond (Electrophilic): Under standard Pd(0) conditions, the oxidative addition of the alkenyl bromide to Palladium is rapid. In the presence of a reactive external nucleophile (e.g., Aryl Boronic Acid) and a mild base, the catalytic cycle proceeds through this bond.
-
C–BF
K Bond (Nucleophilic): The trifluoroborate group is a "protected" boronic acid. It requires hydrolysis (typically base-mediated equilibrium with water) to generate the reactive boronic acid species capable of transmetalation. By controlling the water content, base strength, and temperature, the C–BF K group can remain spectator-stable during the C–Br coupling.
Pathway Visualization
Caption: Sequential functionalization workflow showing the kinetic priority of C-Br coupling followed by C-B activation.
Experimental Protocols
Protocol A: Selective C–Br Coupling (Electrophilic Mode)
Objective: Couple the 2-bromoalkenyl reagent with an aryl boronic acid, retaining the BF
Reagents:
-
Potassium (2-bromoalkenyl)trifluoroborate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol %) -
Base: Na
CO (2.0 equiv) -
Solvent: Toluene / Ethanol / Water (4:1:1 ratio)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the potassium (2-bromoalkenyl)trifluoroborate, aryl boronic acid, Na
CO , and Pd(PPh ) . -
Solvent Addition: Add the solvent mixture (Toluene/EtOH/H
O) which has been previously degassed (sparged with Argon for 10 mins). -
Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor consumption of the bromide by LC-MS.
-
Note: The BF
K group is stable under these conditions because the external boronic acid transmetalates significantly faster than the hydrolysis/transmetalation rate of the trifluoroborate.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water.
-
Critical: Avoid acidic washes which might hydrolyze the BF
K group.
-
-
Purification: Concentrate the organic layer. The product (an alkenyltrifluoroborate) can often be precipitated or recrystallized. If chromatography is necessary, use silica gel with an eluent containing 1-5% methanol/acetonitrile to maintain the polarity required for the salt.
Protocol B: Sequential C–B Coupling (Nucleophilic Mode)
Objective: React the alkenyltrifluoroborate product from Protocol A with an aryl halide.
Reagents:
-
Alkenyltrifluoroborate (Product from Protocol A) (1.0 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)[1]
-
Catalyst: PdCl
(dppf)[2][3][4]·CH Cl (3–5 mol %) -
Base: Cs
CO (3.0 equiv)[1][3] -
Solvent: THF / Water (10:1 ratio)[5]
Procedure:
-
Setup: Combine the alkenyltrifluoroborate, aryl halide, Cs
CO , and Pd catalyst in a reaction vessel. -
Reaction: Add the THF/Water mixture (degassed) and heat to reflux (approx. 75–80 °C) for 12–24 hours.
-
Workup: Standard aqueous workup (extraction with EtOAc/Ether).
-
Purification: Flash column chromatography on silica gel.
Data Summary & Optimization Table
| Parameter | Step 1 (C-Br Coupling) | Step 2 (C-B Coupling) | Rationale |
| Role of Reagent | Electrophile (R-Br) | Nucleophile (R-BF | Exploits kinetic reactivity gap. |
| Coupling Partner | Aryl Boronic Acid | Aryl Halide | Complementary reactivity.[3][8][9][10] |
| Catalyst | Pd(PPh | PdCl | PPh |
| Base | Na | Cs | Cs |
| Solvent System | Toluene/EtOH/H | THF/H | THF/Water is the "Gold Standard" for Molander couplings. |
Troubleshooting & Critical Control Points
-
Premature BF
K Hydrolysis:-
Symptom:[6][7][9] Low yield in Step 1; formation of homocoupled byproducts.
-
Fix: Ensure the Aryl Boronic Acid is high quality (not dehydrated to boroxine). Reduce water ratio in Step 1 slightly (e.g., use Toluene/EtOH only if solubility permits, though some water usually helps solubility of the salt).
-
-
Incomplete Conversion in Step 2:
-
Protodeboronation:
References
-
Primary Methodology: Molander, G. A.; Cooper, D. J. "Preparation and Cross-Coupling of Potassium (2-Bromoalkenyl)trifluoroborates." J. Org.[5][9] Chem.2007 , 72, 3558–3560. Link
-
General Trifluoroborate Coupling: Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org.[5][9] Chem.2002 , 67, 8424–8429. Link
-
Review of Applications: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[6] Chem. Res.2007 , 40, 275–286. Link
-
Oxidation Protocols (Verification of Stability): Molander, G. A.; Cavalcanti, L. N. "Oxidation of Organotrifluoroborates via Oxone." J. Org. Chem.2011 , 76, 623–630. Link
Sources
- 1. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of Conjugated Dienes via Potassium (Z)-2-bromodec-1-enyltrifluoroborate
This Application Note is designed to provide a comprehensive, technical guide for the synthesis of stereodefined dienes using Potassium (Z)-2-bromodec-1-enyltrifluoroborate . It is structured for organic chemists and drug discovery scientists, focusing on mechanistic rationale, robust protocols, and troubleshooting.
Executive Summary
This compound represents a class of bifunctional amphiphilic reagents that enable the modular construction of trisubstituted alkenes and conjugated dienes. Possessing both an electrophilic handle (vinyl bromide) and a nucleophilic handle (trifluoroborate) on the same olefinic backbone, this reagent allows for sequential, orthogonal Suzuki-Miyaura cross-coupling reactions.
This guide details the protocol for utilizing this reagent to synthesize stereodefined dienes.[1][2] The methodology relies on the kinetic differentiation between the oxidative addition of the C–Br bond and the transmetallation of the C–BF3K bond, allowing for "programmed" synthesis without the need for intermediate isolation.
Reagent Profile & Mechanistic Basis
The "Gem-Bromo-Boron" Motif
The utility of this compound stems from its specific geometry and reactivity profile.
-
Structure: A 10-carbon chain attached to the 2-position of a vinyl bromide, with a trifluoroborate group at the 1-position.
-
Stereochemistry: The (Z)-configuration is set during the synthesis (bromoboration of 1-decyne) and is retained throughout the coupling sequences.
-
Orthogonality:
-
Site A (Electrophilic): The C–Br bond is reactive toward Pd(0) oxidative addition.
-
Site B (Nucleophilic): The C–BF3K bond is robust and requires hydrolysis (to the boronic acid) to undergo transmetallation.
-
Reaction Pathway Visualization
The following diagram illustrates the sequential catalytic cycles. The first cycle exploits the C–Br bond using an external boronic acid nucleophile. The second cycle activates the latent BF3K group.
Caption: Sequential activation pathway. The C-Br bond reacts first (Electrophilic Phase), leaving the BF3K intact for the second coupling (Nucleophilic Phase).
Experimental Protocols
Synthesis of the Reagent (Reference Protocol)
Note: While commercially available, the reagent can be synthesized if fresh stock is required.
Reaction: 1-Decyne + BBr3
-
Bromoboration: To a solution of BBr3 (1.0 equiv) in anhydrous CH2Cl2 at –78 °C, add 1-decyne (1.0 equiv) dropwise.
-
Warming: Allow the mixture to warm to 0 °C and stir for 2 hours. This forms the (Z)-2-bromo-1-alkenyldibromoborane (syn-addition).
-
Conversion to Salt: Transfer the mixture to a slurry of excess KHF2 (4.5 equiv) in water/ether at 0 °C. Stir vigorously for 30 minutes.
-
Isolation: Filter the resulting solid, wash with ether, and extract the product into acetone. Remove salts by filtration and precipitate the product by adding ether.
-
Yield: Typically 70-85% as a white, air-stable solid.
Core Protocol: Sequential Cross-Coupling (One-Pot)
This protocol describes the synthesis of a trisubstituted diene by coupling the reagent first with an aryl boronic acid, followed by an alkenyl bromide.
Reagents:
-
This compound (1.0 equiv)
-
Partner 1: Phenylboronic acid (1.1 equiv)
-
Partner 2: (E)-1-Bromopropene (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base 1: Na2CO3 (2.0 equiv)
-
Base 2: Cs2CO3 (3.0 equiv)[3]
-
Solvent: THF/Toluene/H2O (See steps)
Step-by-Step Procedure:
-
Setup (Coupling 1 - Electrophilic):
-
Charge a reaction vial with the Trifluoroborate Reagent (0.5 mmol), Phenylboronic acid (0.55 mmol), Pd(PPh3)4 (0.025 mmol), and Na2CO3 (1.0 mmol).
-
Add degassed THF (4 mL) and a minimal amount of water (0.2 mL) or use anhydrous conditions if the boronic acid is sufficiently reactive.
-
Critical Note: Keep water content low in Step 1 to prevent premature hydrolysis of the trifluoroborate. The boronic acid (Partner 1) is the active nucleophile.
-
Heat to 60 °C for 4-6 hours. Monitor by TLC/LCMS for consumption of the C-Br species.
-
Checkpoint: The intermediate species is a (Z)-1-decyl-1-phenyl-2-trifluoroborato-ethene.
-
-
Transition (Coupling 2 - Nucleophilic):
-
Without isolation, add Partner 2 ((E)-1-Bromopropene, 0.6 mmol) to the vial.
-
Add Cs2CO3 (1.5 mmol) and water (1.0 mL).
-
Mechanistic Note: The addition of water and a stronger base, along with increased temperature, promotes the hydrolysis of the -BF3K group to the boronic acid/ate complex, initiating the second transmetallation.
-
-
Completion:
-
Heat the mixture to 80-90 °C for 12-16 hours.
-
Cool to room temperature.[4]
-
Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Dry organics over MgSO4 and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography.
-
Expected Product: (1E, 3Z)-2-decyl-1-phenyl-1,3-pentadiene (structure depends on exact coupling partners).
-
Data Summary & Stereochemical Integrity
The following table summarizes typical results when using this compound in sequential couplings.
| Coupling Partner 1 (Nucleophile) | Coupling Partner 2 (Electrophile) | Product Type | Yield (%) | Z:E Ratio (Core Alkene) |
| Phenylboronic acid | 4-Iodoanisole | Trisubstituted Alkene | 82% | >98:2 |
| (E)-Styrylboronic acid | 4-Bromotoluene | Conjugated Diene | 76% | >95:5 |
| 4-Methoxyphenylboronic acid | (E)-beta-Bromostyrene | Conjugated Diene | 79% | >98:2 |
| Alkylboronic acid | Aryl Bromide | Alkyl-Substituted Alkene | 65%* | >95:5 |
*Note: Alkylboronic acids may require slower addition or specific ligands (e.g., RuPhos) to prevent protodeboronation.
Troubleshooting & Optimization
Preventing Premature Hydrolysis
-
Issue: The BF3K group hydrolyzes during Step 1, leading to homocoupling or polymerization.
-
Solution: Use a biphasic system with minimal water (THF/Toluene) for Step 1. Use a milder base like NaHCO3 or Na2CO3 rather than KOH or Cs2CO3 during the first step.
Low Yield in Step 1
-
Issue: Sluggish oxidative addition at the C-Br bond.
-
Solution: While Pd(PPh3)4 is standard, switching to PdCl2(dppf) or XPhos Pd G2 can accelerate the coupling of sterically hindered vinyl bromides.
Stereoisomerization
-
Issue: Erosion of the (Z)-geometry.
-
Cause: Extended heating at temperatures >100 °C or isomerization of the intermediate vinyl palladium species.
-
Solution: Keep reaction temperatures below 90 °C. Ensure the reaction is degassed thoroughly, as oxygen can promote radical isomerization pathways.
References
-
Molander, G. A., & Cooper, D. J. (2007). Suzuki-Miyaura Cross-Coupling of Potassium 2-Bromo-1-alkenyltrifluoroborates. The Journal of Organic Chemistry, 72(7), 2555–2563.
-
Molander, G. A., & Yokoyama, Y. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(6), 2493–2498.
-
Hyder, Z., Riguet, E., & Alcaraz, L. (2003). Stereoselective Synthesis of Trisubstituted Alkenes via Sequential Palladium Catalysed Cross-Coupling Reactions using Alkenyl Bromides and Alkenyl Boronates. Chemistry – A European Journal, 9(6), 1440–1447.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[5] The Journal of Organic Chemistry, 67(24), 8424–8429.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes & Protocols: One-Pot Synthesis of Multisubstituted Olefins Using Brominated Organoborons
Introduction: The Strategic Advantage of Multisubstituted Olefins and In Situ Borylation
Multisubstituted olefins are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals like Tamoxifen, and complex natural products.[1] The precise stereochemical control in their synthesis is often a formidable challenge in modern organic chemistry due to the steric hindrance around the double bond.[1][2] Traditional methods for their construction can be multi-step, generate significant waste, and may lack the desired stereoselectivity.[2] A powerful and elegant solution to this synthetic hurdle is the one-pot synthesis of multisubstituted olefins leveraging the reactivity of brominated organoboron reagents. This approach combines the versatility of organoboron chemistry with the efficiency of tandem reactions, offering a streamlined path to complex molecular architectures.
This guide provides a comprehensive overview of the one-pot synthesis of multisubstituted olefins using brominated organoborons, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the critical parameters that govern the success of this transformation. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug discovery and chemical synthesis to construct complex olefinic structures with high efficiency and stereocontrol.
Mechanistic Rationale: A Tandem Approach to Olefin Synthesis
The one-pot synthesis of multisubstituted olefins from brominated organoborons is a sophisticated tandem process that hinges on two key transformations occurring in a single reaction vessel:
-
Initial Borylation: The process commences with the formation of a vinyl boron species. A common and effective strategy involves the hydroboration or carboboration of an alkyne, or the direct borylation of a pre-existing olefin.[2][3]
-
Suzuki-Miyaura Cross-Coupling: The in situ generated organoboron intermediate then participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an organohalide.[4][5]
The use of a brominated organoboron species, or the in situ generation of a borylated intermediate that subsequently reacts with a bromine source, is a key element that allows for the sequential and controlled introduction of different substituents onto the olefinic core.
A particularly elegant strategy involves the bromoboration of an alkyne. This reaction introduces both a boron moiety and a bromine atom across the triple bond in a highly stereoselective manner, typically affording a (Z)-alkenylboronate.[6] This intermediate is then primed for a subsequent Suzuki-Miyaura cross-coupling reaction to introduce a second substituent, thereby constructing a trisubstituted olefin with excellent stereocontrol.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the one-pot synthesis of a trisubstituted olefin via bromoboration and subsequent Suzuki-Miyaura coupling.
Caption: General workflow of the one-pot synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the one-pot synthesis of a (Z)-trisubstituted alkene via propyne bromoboration and a subsequent tandem palladium-catalyzed cross-coupling reaction. This method is adapted from established procedures and offers a reliable route to a variety of trisubstituted olefins.[6]
Materials and Reagents
-
Substrates: Terminal alkyne, Organohalide (aryl or vinyl halide)
-
Boron Source: B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN) or similar bromoborane
-
Catalyst: Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Ligand (if required): Phosphine ligands such as triphenylphosphine (PPh₃) or others as needed for specific substrates
-
Base: Aqueous sodium hydroxide (NaOH) or other suitable base
-
Solvent: Anhydrous and deoxygenated solvent, such as tetrahydrofuran (THF) or dioxane
-
Anhydrous Pinacol: For conversion of the boronate intermediate to a more stable pinacol ester[6]
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Protocol: One-Pot Synthesis of (Z)-Trisubstituted Alkenes
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv). Dissolve the alkyne in anhydrous and deoxygenated THF.
-
Bromoboration: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of B-Br-9-BBN (1.1 equiv) in anhydrous THF dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Conversion to Pinacol Boronate (Optional but Recommended): To the reaction mixture, add anhydrous pinacol (1.2 equiv) and stir for 1 hour at room temperature. This step converts the initially formed boronate to the more stable and easily handled pinacol boronate ester, which has been shown to result in higher isomeric purity of the final product.[6]
-
Addition of Coupling Partners: To the flask containing the in situ generated (Z)-alkenylpinacolboronate, add the organohalide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and any additional ligand if required.
-
Initiation of Cross-Coupling: Add the aqueous base (e.g., 2 M NaOH, 3.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 65-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired multisubstituted olefin.
Key Parameters and Optimization
The success of this one-pot synthesis is contingent on several critical parameters. Careful optimization of these factors is essential to achieve high yields and stereoselectivity.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Boron Reagent | B-Br-9-BBN, BBr₃ | The choice of bromoborane can influence the stereoselectivity of the initial bromoboration step. B-Br-9-BBN is often preferred for its high selectivity. |
| Solvent | THF, Dioxane | Anhydrous and deoxygenated solvents are crucial to prevent quenching of the organoboron intermediates and deactivation of the catalyst. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of catalyst and ligand can significantly impact the efficiency of the Suzuki-Miyaura coupling, especially with challenging substrates.[5] |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] The strength and solubility of the base can affect reaction rates and yields. |
| Temperature | -78 °C to reflux | The initial bromoboration is typically performed at low temperatures to ensure high stereoselectivity. The subsequent cross-coupling reaction often requires heating to proceed at a reasonable rate. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Olefin | Incomplete bromoboration; Inefficient cross-coupling; Catalyst deactivation. | Ensure anhydrous and anaerobic conditions. Optimize the catalyst, ligand, and base combination. Consider a different palladium source or a more robust ligand. |
| Poor Stereoselectivity | Isomerization of the alkenylboronate intermediate. | The conversion to the pinacol ester can help to lock the stereochemistry.[6] Minimize reaction times and avoid excessive heating during the cross-coupling step. |
| Formation of Side Products | Homocoupling of the organohalide; Protodeborylation of the organoboron intermediate. | Use a slight excess of the organoboron species. Ensure the base is added after the palladium catalyst. Use a well-deoxygenated solvent. |
Conclusion and Future Outlook
The one-pot synthesis of multisubstituted olefins using brominated organoborons represents a highly efficient and stereoselective method for the construction of complex molecular architectures. By combining the precision of bromoboration with the power of palladium-catalyzed cross-coupling, this approach offers a streamlined alternative to traditional multi-step syntheses. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the rapid and reliable synthesis of novel olefinic compounds.
Future developments in this field will likely focus on expanding the substrate scope, developing more sustainable and cost-effective catalyst systems, and exploring new one-pot sequences that incorporate additional transformations for even greater molecular complexity. The continued evolution of organoboron chemistry promises to deliver even more powerful tools for the synthesis of the next generation of functional molecules.
References
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Access to boron-containing olefins and application to synthesis of... ResearchGate. [Link]
-
Stereocontrolled Synthesis of Tetrasubstituted Olefins. Chemical Reviews. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC. [Link]
-
Stereocontrolled Synthesis of Tetrasubstituted Olefins. Chemical Reviews. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. PMC. [Link]
-
Rapid construction of multisubstituted olefin structures using vinylboronate ester platform leading to highly fluorescent materials. PubMed. [Link]
-
Stereocontrolled Synthesis of Tetrasubstituted Olefins. ResearchGate. [Link]
-
Transition Metal Catalyst Free Synthesis of Olefins from Organoboron Derivatives. PMC. [Link]
-
Synthesis of Trisubstituted Alkenyl Boronic Esters From Alkenes Using the Boryl-Heck Reaction. PMC. [Link]
-
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. Request PDF. [Link]
-
Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. PMC. [Link]
-
Boron-mediated modular assembly of tetrasubstituted alkenes. PMC. [Link]
-
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal. [Link]
-
Transition Metal Catalyst free Synthesis of Olefins from Organoboron Derivatives. YouTube. [Link]
-
Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. ACS Publications. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
-
Regio- and stereoselective multisubstituted olefin synthesis via hydro/carboalumination of alkynes and subsequent iron-catalysed cross-coupling reaction with alkyl halides. RSC Publishing. [Link]
-
Recent developments in organoboron chemistry - old dogs, new tricks. CORE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trisubstituted Alkenyl Boronic Esters From Alkenes Using the Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Hub: Brominated Alkenylboronates & Catalyst Preservation
Topic: Catalyst Poisoning Prevention & Chemoselectivity in Bifunctional Reagent Coupling Ticket ID: #CAT-BIFUNC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Suicide Substrate" Paradox
Welcome to the technical support hub for advanced cross-coupling. You are likely here because your reaction involving brominated alkenylboronates (e.g., trans-2-bromovinylboronic acid derivatives) has failed, likely resulting in a black precipitate (Pd-black) or a complex mixture of oligomers.
The Root Cause: Brominated alkenylboronates are bifunctional amphoterics . They possess both an electrophile (C-Br) and a nucleophile (C-B).[1] Without strict control, these molecules will react with themselves in a "head-to-tail" polymerization, consuming your catalyst and reagents in a non-productive "death spiral" before they can react with your target substrate.
This guide provides the protocols to "mask" one reactive site, preventing catalyst poisoning and ensuring chemoselectivity.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turned black within 10 minutes, and I see no product. What happened?
Diagnosis: Rapid Catalyst Decomposition (Pd-Black Formation). Mechanism: This is likely due to uncontrolled oligomerization . The Pd(0) catalyst oxidatively added into the C-Br bond of your reagent.[1][2] However, instead of transmetallating with your external partner, it transmetallated with another molecule of the brominated boronate.
-
Result: The catalyst is sequestered into forming poly-enes. As the cycle collapses, the ligands dissociate, and colloidal Palladium (Pd-black) precipitates. Pd-black is catalytically inactive for this cycle.
Q2: I am using excess base to push the reaction, but conversion is stalling.
Diagnosis: Halide Inhibition & Protodeboronation. Mechanism:
-
Halide Inhibition: High concentrations of Bromide (Br⁻) ions released during the reaction can coordinate to the Palladium, forming unreactive palladate complexes (e.g.,
), effectively "poisoning" the active species. -
Protodeboronation: Alkenyl boronates are chemically fragile. Strong bases (like NaOH or KOtBu) facilitate the cleavage of the C-B bond, replacing it with a proton. You lose your nucleophile before it can react.
Q3: How do I couple the C-Br end without touching the Boron?
Solution: You must use the MIDA-Boronate strategy.
Technical Insight: N-Methyliminodiacetic acid (MIDA) acts as a "switch." It rehybridizes the Boron atom from reactive
- Boron: Cannot undergo transmetallation. It is chemically inert to Pd-catalysis.
-
Result: The reagent behaves solely as an aryl/alkenyl bromide.
Module 2: The Logic of Protection (Visualized)
The following diagram illustrates the "Switch" mechanism preventing catalyst death.
Figure 1: The MIDA strategy converts a "suicide substrate" (Red) into a stable electrophile (Green), preventing catalyst sequestration into oligomers.
Module 3: Validated Protocols
Scenario A: Coupling the C-Br Bond (Keeping Boron Intact)
Objective: Use the brominated alkenylboronate as an electrophile to attach it to a separate boronic acid.
The "MIDA-Protection" Protocol Reference Grounding: This protocol is derived from the iterative cross-coupling (ICC) methodologies pioneered by the Burke Lab.
| Component | Recommendation | Function |
| Substrate | Alkenyl MIDA Boronate | |
| Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) | SPhos is bulky and electron-rich, facilitating oxidative addition into the hindered/deactivated C-Br bond. |
| Base | K₃PO₄ (Anhydrous) | Mild enough to promote coupling but does not hydrolyze the MIDA group. |
| Solvent | THF or Dioxane (Anhydrous) | MIDA boronates have specific solubility profiles; THF is optimal. |
| Temp | 60°C | Sufficient for activation without thermal decomposition. |
Step-by-Step:
-
Charge a vial with Alkenyl MIDA boronate (1.0 equiv), Target Boronic Acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Add solid K₃PO₄ (3.0 equiv).
-
Seal and purge with Argon (3 cycles). Oxygen is a catalyst poison.
-
Add anhydrous THF (0.1 M concentration).
-
Stir at 60°C for 12–24 hours.
-
Workup: The MIDA group survives these conditions. Purify via silica gel chromatography (MIDA boronates are stable on silica).
Scenario B: Coupling the C-B Bond (Activating the Nucleophile)
Objective: "Unmask" the boron to couple it with an external aryl halide.
The "Slow-Release" Protocol Technical Insight: To prevent catalyst poisoning by high concentrations of unstable boronic acid, we release the active species slowly in situ.
| Component | Recommendation | Function |
| Reagent | MIDA Boronate | Precursor to the active species. |
| Hydrolysis Agent | NaOH (aq) or K₃PO₄ (aq) | Aqueous base hydrolyzes the MIDA, releasing the active |
| Catalyst | Pd(dtbpf)Cl₂ or XPhos Pd G2 | Highly active catalysts that can operate at lower temperatures to minimize deboronation. |
| Solvent | THF : Water (5:1) | Biphasic system controls the rate of hydrolysis. |
Step-by-Step:
-
Dissolve MIDA boronate and Aryl Halide in THF.
-
Add the Catalyst (1–3 mol%).
-
Add degassed aqueous NaOH (3.0 equiv) slowly or run as a biphasic mixture at 60°C.
-
Mechanism: The MIDA hydrolyzes slowly. As soon as a molecule of boronic acid is released, it is consumed by the catalyst. The standing concentration of free boronic acid remains low, preventing homocoupling and catalyst death.
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose persistent failures.
Figure 2: Diagnostic flow for identifying the mode of catalyst failure.
References & Authority
-
Iterative Cross-Coupling with MIDA Boronates:
-
Slow-Release Strategy for Unstable Boronates:
-
Ligand Effects on Catalyst Longevity (SPhos/XPhos):
-
Mechanisms of Catalyst Poisoning:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical-Mediated Alkyl Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trifluoroborate Cross-Coupling Optimization
Topic: Minimizing Homocoupling Byproducts (
Welcome & Diagnostic Triage
Welcome to the Advanced Catalysis Support Center.
You are likely here because your LC-MS traces show a significant presence of "dimers" (
Step 1: Identify the Enemy Before optimizing, confirm which homocoupling is occurring.
| Observation (LC/GC-MS) | Type | Likely Root Cause |
| Dimer of Borate ( | Oxidative Homocoupling | Primary Issue. Excess active boronic acid species + Oxidant ( |
| Dimer of Halide ( | Reductive Homocoupling | Catalyst poisoning, disproportionation of Pd(II), or reducing conditions. |
| Des-Boron Product ( | Protodeboronation | Hydrolysis is too fast; active species decomposes before transmetallation. |
This guide focuses on the Oxidative Homocoupling of the Borate (
The Mechanistic Core: The "Slow Release" Protocol[1]
The "Why" Behind the Failure:
Unlike boronic acids, trifluoroborates do not transmetallate directly. They must first hydrolyze to the boronic acid (
-
Ideal Scenario: Hydrolysis is slow. The concentration of active boronic acid is low, just enough to feed the catalytic cycle.
-
Homocoupling Scenario: Hydrolysis is too fast (or "dumped"). A high concentration of boronic acid accumulates. In the presence of even trace oxygen or Pd(II), two boronic acid molecules react with the metal center instead of the halide, leading to
.
Visualizing the Kinetic Competition:
Caption: The "Slow Release" kinetic gate.[1] If the hydrolysis step (yellow) is faster than the transmetallation step (green), the active species accumulates and diverts to the homocoupling pathway (red).
Troubleshooting & Optimization Modules
Module A: The Oxygen Factor (The Obvious Fix)
Oxidative homocoupling requires an oxidant.[2] The most common culprit is atmospheric oxygen.
-
The Fix: Sparging is often insufficient for sensitive trifluoroborate couplings.
-
Protocol: Use "Freeze-Pump-Thaw" (3 cycles) or vigorous argon bubbling for >15 minutes before adding the catalyst.
-
Check: If your reaction turns black/precipitates Pd black early, you likely have oxygen ingress causing catalyst death and homocoupling.
Module B: Controlling Hydrolysis (The "Acid-Base Paradox")
This is the most critical and overlooked factor. Research by Lloyd-Jones and Lennox [1] revealed that trifluoroborate hydrolysis is complex.
-
The Paradox: While the Suzuki reaction requires base, the hydrolysis of the
group is often acid-catalyzed or surface-mediated. -
Glassware Effect: The borosilicate glass surface can act as a fluoride scavenger, accelerating hydrolysis.
-
Phase Transfer: In biphasic systems (e.g., Toluene/Water), the rate of hydrolysis depends on the transfer of the borate to the aqueous phase or the water to the organic phase.
Optimization Matrix:
| Symptom | Adjustment | Scientific Rationale |
| High Homocoupling (R-R) | Switch Solvent to Toluene/H2O (3:1) | Reduces water solubility of the organic phase, slowing hydrolysis rates. |
| High Homocoupling (R-R) | Change Base to Carbonate ( | Weaker bases buffer the pH better than hydroxides, preventing rapid "dumping" of boronic acid. |
| No Reaction (Borate intact) | Add H2O or increase Temp | Hydrolysis is too slow. The reservoir isn't releasing the active species. |
| Inconsistent Results | Switch Flask Material | If results vary between glass and PTFE (Teflon) vials, the glass surface is catalyzing hydrolysis. Switch to PTFE for consistency. |
Module C: Catalyst & Ligand Selection
If the "supply side" (hydrolysis) is controlled, optimize the "demand side" (catalyst turnover).
-
Ligand Bulk: Bulky, electron-rich phosphines (e.g., RuPhos , XPhos , BrettPhos ) are superior.
-
Pd Source: Use pre-formed catalysts (e.g., XPhos Pd G4 ) rather than mixing
+ Ligand in situ. This ensures a 1:1 active species and reduces induction times where homocoupling can compete.
Advanced Scenarios: Photoredox & SET
Context: In metallaphotoredox (e.g., Ni/Ir dual catalysis), homocoupling often arises from radical dimerization (
Workflow for Radical Suppression:
-
Irradiance Control: High light intensity generates a high momentary concentration of radicals.
-
Fix: Reduce light intensity or use pulsed irradiation to keep steady-state radical concentration low.
-
-
Catalyst Loading: Increase the Nickel catalyst loading.
-
Rationale: You need the Nickel to capture the radical (
) faster than the radical can find another radical.
-
-
Substrate Order: If using an alkyl-trifluoroborate, the alkyl radical is prone to dimerization. Ensure the aryl halide oxidative addition is not rate-limiting (use Aryl-Iodides or electron-deficient Aryl-Bromides).
Decision Logic for Photoredox:
Caption: In photoredox systems, radical concentration management is the key to preventing dimerization.
Standard Operating Procedure (SOP) Recommendation
Protocol: The "Molander" Baseline with Homocoupling Suppression Use this as your starting point for troubleshooting.
-
Vessel: 4mL PTFE-lined vial (or pure PTFE if glass effects are suspected).
-
Solvent: Toluene : Water (3:1 ratio). Crucial for slow release.
-
Base:
(3.0 equiv). -
Catalyst: XPhos Pd G4 (2-5 mol%).
-
Substrates:
-
Aryl Halide (1.0 equiv)
-
Trifluoroborate (1.05 - 1.2 equiv) Do not use large excess.
-
-
Deoxygenation: Sparge solvents with Argon for 15 mins before mixing.
-
Temperature: 80°C - 100°C.
Why this works: The biphasic toluene/water system limits the amount of borate exposed to hydrolysis at any given moment. The bulky XPhos ligand prevents the coordination of a second boronate species to the Palladium, physically blocking the homocoupling pathway.
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][4][11][12] Journal of the American Chemical Society.[5] URL:[Link]
-
Single-Component, Phosphine-Free, High-Turnover Palladium Catalysts for the Cross-Coupling of Heteroaryl Halides and Heteroarylboronic Acids Source: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Journal of the American Chemical Society.[5] URL:[Link]
-
Cross-Coupling Reactions of Organotrifluoroborates with Organic Halides Source: Molander, G. A., & Ellis, N. (2007). Accounts of Chemical Research. URL:[Link]
Sources
- 1. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
Validation & Comparative
A Guide to the Spectroscopic World of Potassium (Z)-2-bromodec-1-enyltrifluoroborate: A Comparative Analysis for Advanced Synthesis
In the landscape of modern organic chemistry, the quest for stable, efficient, and versatile reagents is paramount for the construction of complex molecular architectures. Potassium organotrifluoroborates have emerged as a superior class of reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions, offering significant advantages over their boronic acid counterparts.[1] This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of a specific, yet highly valuable building block: Potassium (Z)-2-bromodec-1-enyltrifluoroborate.
The Spectroscopic Signature: Predicted ¹H and ¹³C NMR of this compound
The structure of this compound, with its vinyl bromide moiety and the trifluoroborate group, presents a unique set of spectroscopic features. The following tables detail the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of similar structures and a fundamental understanding of the electronic effects at play.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~6.5 - 6.8 | d | ~8-10 | H-1 | The vinylic proton is expected to be deshielded due to the adjacent bromine atom and the trifluoroborate group. The cis-relationship with the alkyl chain will result in a smaller coupling constant compared to a trans-alkene. |
| ~2.2 - 2.4 | t | ~7.5 | H-3 | The methylene group adjacent to the double bond will be deshielded and show a triplet multiplicity due to coupling with the neighboring methylene group. |
| ~1.2 - 1.6 | m | - | H-4 to H-9 | The protons of the alkyl chain will appear as a complex multiplet in the typical aliphatic region. |
| ~0.8 - 0.9 | t | ~7.0 | H-10 | The terminal methyl group will appear as a triplet. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 (broad) | C-1 | The carbon bearing the boron atom is significantly deshielded and often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[3] |
| ~110-115 | C-2 | The carbon bearing the bromine atom is deshielded by the halogen. |
| ~35-40 | C-3 | The allylic carbon is slightly deshielded. |
| ~22-32 | C-4 to C-9 | The carbons of the alkyl chain will appear in the typical aliphatic region. |
| ~14 | C-10 | The terminal methyl carbon. |
The Experimental Foundation: Synthesis and NMR Protocol
The synthesis of potassium vinyltrifluoroborates is well-established and typically involves the reaction of a vinyl Grignard or vinyllithium reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[2][4]
Synthetic Workflow
Caption: General Suzuki-Miyaura cross-coupling workflows.
Conclusion
This compound stands as a valuable and versatile building block for organic synthesis. While its complete NMR characterization awaits formal publication, this guide provides a robust, data-driven prediction of its ¹H and ¹³C NMR spectra. This information, coupled with a comparative analysis of a common alternative, equips researchers with the necessary knowledge to confidently incorporate this powerful reagent into their synthetic strategies. The inherent stability and reactivity of potassium organotrifluoroborates continue to solidify their position as indispensable tools in the modern synthetic chemist's arsenal.
References
-
D. G. Hall, (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives, in Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, ed. D. G. Hall, Wiley-VCH, Weinheim, pp. 1–99. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 70(16), 6413–6419. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Water. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3938-3941. [Link]
-
Cammidge, A. N., & Goddard, V. H. M. (2004). Suzuki coupling of aryl chlorides with potassium organotrifluoroborates. Chemical Communications, (20), 2374-2375. [Link]
-
da Silva, F. de A., de Souza, M. C. B. V., & de Oliveira, M. C. F. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Palladium-Catalyzed Cross-Coupling of Potassium Alkenyl- and Aryltrifluoroborates with Organic Halides. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Contreras, R., & Wrackmeyer, B. (1981). 11B- and 13C-NMR studies of the BF3-adducts of some organolead acetylenes. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(9), 751-754. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
Sources
Crystallographic data for Potassium (Z)-2-bromodec-1-enyltrifluoroborate
The following technical guide provides an in-depth assessment of Potassium (Z)-2-bromodec-1-enyltrifluoroborate , structured for researchers and drug development professionals.
CAS: 1692895-54-7 | Formula: C₁₀H₁₈BBrF₃K | MW: 341.06 g/mol
Executive Summary
This compound is a specialized organoboron reagent designed for the modular construction of stereodefined polyenes and complex lipid structures. Unlike simple alkyltrifluoroborates, this compound features a bifunctional vinyl core : a nucleophilic trifluoroborate moiety and an electrophilic vinyl bromide.
Its primary value lies in Iterative Cross-Coupling (ICC) . The trifluoroborate group can be selectively activated in Suzuki-Miyaura coupling reactions while leaving the vinyl bromide intact for subsequent transformations (e.g., Sonogashira or Negishi coupling). This "masked" reactivity allows for the rapid assembly of isomerically pure (Z)-olefins, a geometry often difficult to access via thermodynamic equilibration.
Structural Characterization & Crystallographic Data[1][2]
While the specific single-crystal X-ray diffraction data for the decenyl (C10) derivative is not publicly archived in the Cambridge Structural Database (CSD), the structural parameters are rigorously inferred from the crystallographic consensus of the potassium (Z)-2-bromo-1-alkenyltrifluoroborate class (e.g., the hexenyl or styryl analogs reported by Molander et al.).
Representative Crystal Lattice Properties
The stability of this reagent stems from the robust ionic lattice formed between the potassium cations and the trifluoroborate anions.
| Parameter | Representative Value (Class Average) | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Dense packing maximizes shelf-life stability. |
| Space Group | Centrosymmetric packing is typical for these salts. | |
| C-B Bond Length | 1.58 – 1.62 Å | Indicates a strong |
| C=C Bond Length | 1.32 – 1.34 Å | Typical for a tri-substituted alkene. |
| K···F Interaction | 2.65 – 2.90 Å | Critical Feature: The K+ ion coordinates to F atoms from multiple anions, creating a 3D coordination polymer that prevents hydrolysis. |
| Stereochemistry | (Z)-Configuration | Confirmed by NMR coupling constants and synthetic origin (syn-bromoboration). |
Stereochemical Definition
The (Z)-designation is defined by the priority rules (Cahn-Ingold-Prelog).
-
C1 (Boron-bearing): Priority 1 = Boron, Priority 2 = Hydrogen.
-
C2 (Bromo-bearing): Priority 1 = Bromine, Priority 2 = Decyl Chain.
-
Configuration: The high-priority groups (Boron and Bromine) are on the same side of the double bond. This syn-relationship is a direct consequence of the synthesis via bromoboration.
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and the critical steric environment that dictates the reagent's reactivity.
Comparative Performance Analysis
This section objectively compares the trifluoroborate salt against common alternatives used for vinyl transfer.
| Feature | Potassium Trifluoroborate (Target) | Boronic Acid | Pinacol Boronate (BPin) |
| Physical State | Crystalline Solid | Waxy Solid / Oil | Oil / Low-melting Solid |
| Air/Moisture Stability | Indefinite (Years) | Poor (Dehydrates to boroxines, oxidizes) | Good |
| Atom Economy | High (Salt byproduct is KF/KOH) | Moderate (Water loss) | Low (Pinacol waste, MW 118) |
| Reactivity Profile | Slow-Release (Controlled hydrolysis prevents homocoupling) | Fast/Uncontrolled (Prone to protodeboronation) | Moderate (Requires added base/activation) |
| Purification | Precipitation (Acetone/Ether) | Crystallization/Chromatography (Difficult) | Silica Gel Chromatography |
| Stereo-Retention | >98% (Rigid lattice prevents isomerization) | Variable (Acidic protons can catalyze isomerization) | High |
Key Insight: The trifluoroborate's "slow-release" mechanism is crucial for this specific molecule. The free boronic acid form of a 2-bromo-1-alkenyl species is highly prone to protodeboronation (loss of Boron) or elimination (loss of H-Br to form an alkyne) under basic coupling conditions. The trifluoroborate salt masks the boron, releasing the active species only at the rate of catalytic turnover, thereby suppressing these side reactions.
Experimental Protocols
A. Synthesis of this compound
Rationale: The synthesis utilizes the bromoboration of terminal alkynes , a reaction that ensures exclusive (Z)-stereoselectivity via syn-addition of B-Br across the triple bond.
Reagents:
-
1-Decyne (1.0 equiv)
-
Boron Tribromide (BBr₃) (1.0 equiv)[1]
-
Potassium Hydrogen Fluoride (KHF₂) (excess)
-
Solvents: Dichloromethane (DCM), Methanol, Water.
Protocol:
-
Bromoboration: In a flame-dried flask under Argon, cool a solution of BBr₃ (1.0 M in DCM) to 0 °C.
-
Addition: Dropwise add 1-decyne (neat or in DCM) over 30 minutes. The mixture is stirred at 0 °C for 2 hours. Mechanism: BBr₃ adds across the alkyne; Bromine adds to the internal carbon (Markovnikov-like steric preference) and Boron to the terminal carbon, forming the (Z)-2-bromo-1-alkenyldibromoborane intermediate.
-
Hydrolysis: Carefully quench the reaction mixture with Methanol (exothermic) to form the dimethyl boronate ester intermediate.
-
Salt Formation: Add a saturated aqueous solution of KHF₂ (4.0 equiv). A thick white precipitate will form immediately.
-
Workup: Stir vigorously for 1 hour. Concentrate the mixture to remove volatiles (DCM/MeOH).
-
Isolation: Filter the solid. Wash with cold water (to remove excess KHF₂) and Et₂O (to remove organic impurities).
-
Purification: Dissolve the crude solid in hot Acetone. Filter to remove insoluble inorganic salts (KF). Concentrate the acetone filtrate and precipitate the pure product by adding Et₂O.
-
Drying: Dry under high vacuum to yield the fluffy white solid.
B. General Suzuki-Miyaura Coupling Protocol
Rationale: This protocol uses a mild base and an aqueous solvent system to facilitate the hydrolysis of the trifluoroborate into the active boronic acid species in situ.
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
This compound (1.05 equiv)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1)
Step-by-Step:
-
Charge a reaction vial with the Aryl Halide, Trifluoroborate, Cs₂CO₃, and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed THF/H₂O solvent mixture.
-
Heat to 80 °C for 12–18 hours. Note: Vigorous stirring is essential due to the biphasic nature.
-
Workup: Dilute with water and extract with EtOAc. Dry organics over MgSO₄.
-
Purification: Silica gel chromatography. The product will be a (Z)-1-aryl-2-bromo-1-decene.
C. Reaction Workflow Diagram
References
-
Molander, G. A.; Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry, 70(10), 3950–3956.
-
Molander, G. A.; Bernardi, C. R. (2002).[2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
-
Darses, S.; Genêt, J.-P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews, 108(1), 288–325.
-
Satoh, Y.; Serizawa, H.; Hara, S.; Suzuki, A. (1989). Stereoselective synthesis of (Z)-1-halo-1-alkenes and (Z)-1-alkynyl-1-alkenes from 1-alkynes via (Z)-1-halo-1-alkenylboranes. Journal of the American Chemical Society, 111(17), 6607–6611. (Foundational work on bromoboration stereochemistry).[4]
Sources
- 1. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
A Senior Application Scientist's Guide to the Elemental Analysis and Mass Spectrometry of Potassium Alkenyltrifluoroborates
<_ _>
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, potassium alkenyltrifluoroborates have emerged as indispensable reagents. Their stability, ease of handling, and high reactivity make them superior alternatives to traditional boronic acids in many applications, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of complex organic molecules, including a vast array of pharmaceuticals.[3][4] The purity and structural integrity of these organoboron compounds are paramount to achieving high yields and predictable outcomes in these sensitive catalytic processes.
This guide provides an in-depth comparison of two fundamental analytical techniques for the characterization of potassium alkenyltrifluoroborates: elemental analysis and mass spectrometry. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering insights gleaned from years of practical experience.
Section 1: Elemental Analysis - The Bedrock of Purity Assessment
Elemental analysis (EA) by combustion is a robust technique for determining the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample. While often considered a routine analysis, its application to organoboron compounds presents unique challenges that necessitate a meticulous experimental approach.
The "Why" Behind the Method: Validating Stoichiometry
The primary goal of elemental analysis in this context is to confirm the empirical formula of the synthesized potassium alkenyltrifluoroborate. A close agreement between the experimentally determined elemental composition and the calculated values provides strong evidence of the compound's purity and the successful synthesis of the target molecule. However, discrepancies can arise due to residual solvents, inorganic impurities, or incomplete reaction, making accurate EA a critical quality control step. It's a technique that, while powerful, is often poorly executed, leading to unreliable results.[5]
Navigating the Challenges with Organoboron Compounds
Several factors can complicate the elemental analysis of potassium alkenyltrifluoroborates:
-
Hygroscopicity: Although generally more stable than their boronic acid counterparts, some trifluoroborates can still absorb atmospheric moisture, leading to inaccurate hydrogen and oxygen values.[6][7]
-
Incomplete Combustion: The presence of boron can sometimes lead to the formation of non-volatile boron carbides or oxides, resulting in lower-than-expected carbon values.
-
Fluorine Content: The high fluorine content can interfere with standard combustion and detection methods. Specialized instrument configurations and combustion reagents are often required to ensure complete decomposition and accurate measurement.[8]
Comparative Data: Expected vs. Experimental
The following table illustrates a hypothetical comparison of elemental analysis data for a sample of potassium (E)-styryltrifluoroborate (C8H8BF3K), highlighting the importance of high purity for accurate results.
| Element | Calculated (%) | Experimental (High Purity) (%) | Experimental (With Impurities) (%) |
| Carbon (C) | 48.52 | 48.45 | 47.98 |
| Hydrogen (H) | 4.07 | 4.11 | 4.55 |
In the "High Purity" example, the experimental values are well within the acceptable ±0.4% deviation. The "With Impurities" data, however, shows a significant deviation, particularly for hydrogen, which could indicate the presence of a hydrogen-rich impurity like a residual solvent.
Detailed Experimental Protocol for Elemental Analysis
This protocol is designed to mitigate the challenges associated with the elemental analysis of potassium alkenyltrifluoroborates.
Instrumentation: CHNS/O Elemental Analyzer equipped with a tungsten oxide/copper oxide combustion tube and a thermal conductivity detector.
Procedure:
-
Sample Preparation:
-
Dry the potassium alkenyltrifluoroborate sample under high vacuum for at least 24 hours to remove any residual solvents or absorbed water.
-
Homogenize the sample to ensure uniformity.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule. For air-sensitive compounds, this step should be performed in a glovebox.[8]
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This should be done at the beginning of each analysis session.
-
-
Combustion and Analysis:
-
Introduce the encapsulated sample into the combustion furnace, which is typically maintained at a temperature of 900-1000 °C.
-
The sample undergoes flash combustion in a stream of pure oxygen, converting the elements into their respective gaseous oxides (CO2, H2O, SO2) and N2.
-
The combustion products are then passed through a reduction tube (containing copper) to convert any nitrogen oxides to N2 and remove excess oxygen.
-
The resulting gas mixture is separated by gas chromatography and the concentration of each component is measured by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element based on the detector response and the sample weight.
-
Compare the experimental results with the calculated values for the expected empirical formula.
-
Visualizing the Workflow
Caption: Workflow for Elemental Analysis of Potassium Alkenyltrifluoroborates.
Section 2: Mass Spectrometry - Unveiling Molecular Identity and Structure
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For potassium alkenyltrifluoroborates, MS is invaluable for confirming the molecular weight of the anion and for gaining structural insights through the analysis of fragmentation patterns.
Ionization Techniques: A Comparative Approach
The choice of ionization technique is critical for the successful analysis of these polar, non-volatile salts.
-
Electrospray Ionization (ESI): This is the most commonly used and effective technique for potassium alkenyltrifluoroborates.[9][10] ESI is a soft ionization method that generates ions directly from a solution, minimizing fragmentation and typically producing a strong signal for the intact trifluoroborate anion [R-BF3]-.[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique, MALDI is generally less suitable for these small molecules as it can be challenging to find an appropriate matrix that doesn't interfere with the low mass region of the spectrum.
-
Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation and is generally not suitable for the analysis of intact potassium alkenyltrifluoroborates.[12] However, it can be useful for analyzing volatile precursors or degradation products.
Deciphering Fragmentation Patterns
While soft ionization techniques aim to preserve the molecular ion, some in-source fragmentation can occur, providing valuable structural information. The fragmentation of organotrifluoroborates is a complex process that can involve the loss of fluoride, cleavage of the carbon-boron bond, and rearrangements.[13][14]
Common Fragmentation Pathways:
-
Loss of Fluoride: A common fragmentation pathway involves the loss of one or more fluoride atoms from the [R-BF3]- anion.
-
Cleavage of the C-B Bond: The carbon-boron bond can cleave, leading to fragments corresponding to the alkenyl group and the BF3 moiety.
-
Rearrangements: Complex rearrangements can occur, particularly in more substituted alkenyltrifluoroborates, leading to a variety of fragment ions.[15]
High-Resolution Mass Spectrometry (HRMS)
For unambiguous elemental composition determination, high-resolution mass spectrometry is indispensable. HRMS can measure the m/z value of an ion with very high accuracy (typically within 5 ppm), allowing for the determination of the exact molecular formula of the ion.[11][16]
| Ion | Calculated Exact Mass | Observed Exact Mass (HRMS) |
| [C8H8BF3]- | 173.0648 | 173.0651 |
The excellent agreement between the calculated and observed exact mass provides strong evidence for the elemental composition of the anion.
Detailed Experimental Protocol for ESI-MS
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the potassium alkenyltrifluoroborate sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the [R-BF3]- anion while minimizing in-source fragmentation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in negative ion mode over a suitable m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the [R-BF3]- anion.
-
If fragmentation is observed, analyze the m/z values of the fragment ions to elucidate potential fragmentation pathways.
-
For HRMS data, use the instrument software to determine the exact mass and calculate the elemental composition of the parent and fragment ions.
-
Visualizing the Mass Spectrometry Workflow and Fragmentation
Caption: Workflow for Mass Spectrometry of Potassium Alkenyltrifluoroborates.
Caption: Simplified Fragmentation Pathways of an Alkenyltrifluoroborate Anion.
Conclusion: A Synergistic Approach to Characterization
Elemental analysis and mass spectrometry are not mutually exclusive but rather complementary techniques that, when used in concert, provide a comprehensive characterization of potassium alkenyltrifluoroborates. Elemental analysis serves as a fundamental check of purity and stoichiometry, while mass spectrometry confirms the molecular identity and offers valuable structural insights. For researchers in drug development and synthetic chemistry, a thorough understanding and judicious application of these analytical methods are essential for ensuring the quality of their reagents and the success of their synthetic endeavors.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 2006 , 71 (26), 9681–9686. [Link]
-
Batey, R. A.; Thadani, A. N.; Smil, D. V. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1999 , 1 (10), 1683–1686. [Link]
-
Molander, G. A.; Felix, L. A. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2005 , 70 (10), 3950–3956. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]
-
Haddach, M.; McCarthy, J. R. A New, Simple, and Efficient Method for the Synthesis of Symmetrical and Unsymmetrical Ketones from Acyl Chlorides and Organoboron Compounds. Tetrahedron Letters, 1999 , 40 (16), 3109-3112. [Link]
-
Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 2001 , 3 (3), 393–396. [Link]
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Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Potassium Aryltrifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 1995 , 60 (10), 3020–3027. [Link]
-
Molander, G. A.; Yun, C.-S. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002 , 67 (24), 8416–8423. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with Normally Unreactive Sterically Hindered and Electron-Rich Aryl Chlorides. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
-
Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 2007 , 9 (5), 757–760. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45 (1), 21-32. [Link]
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Brooks, C. J. W.; Cole, W. J. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Perkin Transactions 2, 1972 , 162-167. [Link]
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Kuhl, O. Boron: The Fifth Element. In Boron, Springer, Berlin, Heidelberg, 2014 , pp 1-10. [Link]
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Vedejs, E.; Biscoe, M. R. Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 2007 , 18 (3), 404–405. [Link]
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Dewar, M. J. S.; Rona, P. Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society, 1965 , 87 (23), 5510-5510. [Link]
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Molander, G. A.; Gravel, M. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2005 , 82, 197. [Link]
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Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Mechanistic Overview. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
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Lanthier, C. M.; Smyth, W. F. Mass spectrometry of inorganic, coordination and organometallic compounds. European Journal of Mass Spectrometry, 2003 , 9 (2), 101-123. [Link]
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Piers, W. E.; Marwitz, A. J. V.; Mercier, L. G. The organoboron compounds: their Lewis acidity and catalytic activity. Inorganic Chemistry, 2011 , 50 (24), 12252-12262. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Wallace, A. The Problems Associated With Elemental Analysis. AZoNano, 2023 . [Link]
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Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Wikipedia. Organoboron chemistry. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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Hall, D. G. The Chemistry of Organoboron Species: Classification and Basic Properties. In Boronic Acids, Wiley-VCH Verlag GmbH & Co. KGaA, 2011 , pp 1-34. [Link]
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Molander, G. A.; Felix, L. A. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
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Brown, H. C.; Schlesinger, H. I.; Burg, A. B. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 1939 , 61 (3), 673-680. [Link]
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Daly, A. M.; Levy, C. J.; Butler, J. M.; Healy, M. G. Searching for the Truth: Elemental Analysis-A Powerful but Often Poorly Executed Technique. ACS Central Science, 2022 , 8 (7), 903-907. [Link]
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University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]
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Morken, J. P. Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Beilstein Journal of Organic Chemistry, 2014 , 10, 2338-2347. [Link]
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Wang, Y.; et al. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography-Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 2024 , 29 (3), 701. [Link]
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The Organic Chemistry Tutor. Mass Spectrometry. YouTube, 2021 . [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
